molecular formula C8H6BrF3 B1287745 3-Bromo-5-(trifluoromethyl)toluene CAS No. 86845-28-5

3-Bromo-5-(trifluoromethyl)toluene

Cat. No.: B1287745
CAS No.: 86845-28-5
M. Wt: 239.03 g/mol
InChI Key: ZDAIYLXHTGIUGY-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)toluene is a useful research compound. Its molecular formula is C8H6BrF3 and its molecular weight is 239.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds derived from reactions involving toluene derivatives show the versatility of these compounds in creating complex molecular structures. For example, a study by Sharutin and Sharutina (2016) details the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, which crystallizes from toluene in solvate form, showcasing the use of toluene derivatives in synthesizing metal-organic frameworks with potential applications in catalysis and materials science (Sharutin & Sharutina, 2016).

Catalysis and Polymerization

In catalysis, toluene and its derivatives are frequently used as solvents or reactants. Hurtado et al. (2010) synthesized palladium(II) complexes bearing a new pincer ligand derived from toluene, which exhibited catalytic properties in ethylene polymerization and C–C coupling reactions (Hurtado et al., 2010). This illustrates the role of toluene derivatives in developing new catalytic systems for polymerization and organic synthesis.

Organic Synthesis

In organic synthesis, the reactivity of bromo and trifluoromethyl groups in toluene derivatives enables a variety of chemical transformations. For instance, the electrochemical bromination of 4-methoxy toluene, leading to brominated products, demonstrates the utility of bromo-substituted toluene derivatives in synthesizing intermediate compounds for further chemical reactions (Kulangiappar et al., 2014).

Environmental and Green Chemistry

Toluene derivatives are also explored in the context of environmental and green chemistry. The use of gallium(III) trifluoromethanesulfonate in Friedel-Crafts alkylation reactions as a water-tolerant and reusable Lewis acid catalyst demonstrates the potential of toluene derivatives in promoting more sustainable chemical processes (Prakash et al., 2003).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Mechanism of Action

Target of Action

3-Bromo-5-(trifluoromethyl)toluene is primarily involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Its success in the sm coupling reaction suggests that it has a relatively stable nature and can be readily prepared

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM coupling . The reaction conditions are exceptionally mild and functional group tolerant, which contributes to the success of the SM coupling . The compound is also generally environmentally benign , suggesting that it may have a minimal impact on the environment.

Biochemical Analysis

Biochemical Properties

3-Bromo-5-(trifluoromethyl)toluene plays a significant role in biochemical reactions, particularly in the hydrolysis of ester bonds. It interacts with hydrolase enzymes, which can hydrolyze the ester bonds in this compound and other similar compounds . These enzymes are active against gram-negative bacteria, including Klebsiella pneumoniae

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . These interactions at the molecular level help to elucidate the compound’s mechanism of action and its effects on biochemical pathways.

Properties

IUPAC Name

1-bromo-3-methyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-5-2-6(8(10,11)12)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAIYLXHTGIUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607549
Record name 1-Bromo-3-methyl-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86845-28-5
Record name 1-Bromo-3-methyl-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methylbenzotrifluoride
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